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molecular formula C9H9BrO2S B2508257 Methyl 2-((3-bromophenyl)thio)acetate CAS No. 865707-52-4

Methyl 2-((3-bromophenyl)thio)acetate

Cat. No. B2508257
M. Wt: 261.13
InChI Key: IQETZXNXLWFXBH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07906546B2

Procedure details

A solution of 6.0 g (23 mmol) of (3-bromo-phenylsulfanyl)-acetic acid methyl ester in 50 mL of dichloroethane was treated with 6.2 g (25 mmol) of 3-chloroperbenzoic acid. After 30 min of stirring another 6.2 g (25 mmol) of 3-chloroperbenzoic acid were added, the resulting suspension was stirred overnight at RT and then treated with a 0.5 M aqueous solution of sodium thiosulfate. The phases were separated and the aqueous one extracted twice with diethylether. The combined organic phases were washed with a ca. 1M aqueous NaHCO3 solution, dried over Na2SO4, filtered and evaporated to give 6.3 g (93%) of (3-bromo-benzenesulfonyl)-acetic acid methyl ester as a colorless oil, MS: 312 (MNH4+, 1Br).
Quantity
6 g
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
6.2 g
Type
reactant
Reaction Step Two
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
COC(=O)CS[C:6]1[CH:11]=[CH:10][CH:9]=[C:8]([Br:12])[CH:7]=1.ClC1C=CC=[C:17]([C:21]([O:23]O)=[O:22])C=1.[S:25]([O-:29])([O-])(=[O:27])=S.[Na+].[Na+].Cl[CH:33](Cl)C>>[CH3:33][O:23][C:21](=[O:22])[CH2:17][S:25]([C:10]1[CH:11]=[CH:6][CH:7]=[C:8]([Br:12])[CH:9]=1)(=[O:29])=[O:27] |f:2.3.4|

Inputs

Step One
Name
Quantity
6 g
Type
reactant
Smiles
COC(CSC1=CC(=CC=C1)Br)=O
Name
Quantity
6.2 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Name
Quantity
50 mL
Type
reactant
Smiles
ClC(C)Cl
Step Two
Name
Quantity
6.2 g
Type
reactant
Smiles
ClC1=CC(=CC=C1)C(=O)OO
Step Three
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
sodium thiosulfate
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(=S)(=O)([O-])[O-].[Na+].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting suspension was stirred overnight at RT
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
were added
CUSTOM
Type
CUSTOM
Details
The phases were separated
EXTRACTION
Type
EXTRACTION
Details
the aqueous one extracted twice with diethylether
WASH
Type
WASH
Details
The combined organic phases were washed with a ca. 1M aqueous NaHCO3 solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
COC(CS(=O)(=O)C1=CC(=CC=C1)Br)=O
Measurements
Type Value Analysis
AMOUNT: MASS 6.3 g
YIELD: PERCENTYIELD 93%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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